molecular formula C11H12N2S B112835 (2-Benzylthiazol-4-YL)methanamine CAS No. 608515-43-1

(2-Benzylthiazol-4-YL)methanamine

Cat. No. B112835
M. Wt: 204.29 g/mol
InChI Key: LHILEUHATDBZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Benzylthiazol-4-YL)methanamine” is a chemical compound with the molecular formula C11H12N2S . It is not intended for human or veterinary use and is primarily used for research purposes.


Molecular Structure Analysis

The molecular structure of “(2-Benzylthiazol-4-YL)methanamine” consists of a benzyl group attached to a thiazol-4-yl group via a methanamine linkage . The molecular weight of the compound is 204.29 g/mol.

Scientific Research Applications

Novel Synthesis Approaches

  • Synthesis Techniques: A novel synthesis method for benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives is reported, using ortho-methoxy and ortho-nitro substituted phenylacetic acids. This method could potentially be applied to the synthesis of derivatives of (2-Benzylthiazol-4-YL)methanamine (Schlosser et al., 2015).

Chemical Synthesis and Applications

  • Transfer Hydrogenation Reactions: The synthesis of (4-Phenylquinazolin-2-yl)methanamine, a related compound, demonstrates the potential for (2-Benzylthiazol-4-YL)methanamine in transfer hydrogenation reactions, with significant conversions and high turnover frequency values (Karabuğa et al., 2015).

Antimicrobial and Antifungal Activities

  • Antimicrobial Properties: Several derivatives of benzimidazole, which include compounds structurally similar to (2-Benzylthiazol-4-YL)methanamine, exhibit notable antibacterial and antifungal activities. This suggests potential antimicrobial applications for (2-Benzylthiazol-4-YL)methanamine (Barot et al., 2017).

Catalytic Activity in Chemical Reactions

  • Catalytic Roles in Chemical Synthesis: Ruthenium complexes with ligands related to (2-Benzylthiazol-4-YL)methanamine show excellent activity and selectivity in hydrogenation of ketones and aldehydes, indicating the potential of (2-Benzylthiazol-4-YL)methanamine in similar catalytic processes (Sole et al., 2019).

Potential in Drug Design

  • Drug Design and Development: The molecular structure and biological activities of bis(benzimidazole) complexes, which are chemically related to (2-Benzylthiazol-4-YL)methanamine, indicate potential applications in drug development, particularly for antimicrobial purposes (Kopel et al., 2015).

Safety And Hazards

The safety data sheet for “(2-Benzylthiazol-4-YL)methanamine” indicates that it is classified as having acute toxicity and skin corrosion/irritation .

properties

IUPAC Name

(2-benzyl-1,3-thiazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c12-7-10-8-14-11(13-10)6-9-4-2-1-3-5-9/h1-5,8H,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHILEUHATDBZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610156
Record name 1-(2-Benzyl-1,3-thiazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Benzylthiazol-4-YL)methanamine

CAS RN

608515-43-1
Record name 1-(2-Benzyl-1,3-thiazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Benzyl-4-chloromethylthiazole [Pharmazie 1972, 27, 146] (223.7 g, 1 mol) was stirred with liquid ammonia (600 ml) in an autoclave for 24 hours. The ammonia was removed and the product was distilled in vacuo [bp (0.02 mmHg) 141-144° C.] to give the title compound (102 g, 50%).
Quantity
223.7 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Chu - 2021 - search.proquest.com
Infectious disease is a serious global health burden. The large-scale use of antimicrobials, however, leads to an increase in selection pressure favoring antimicrobial-resistant species. It …
Number of citations: 1 search.proquest.com

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